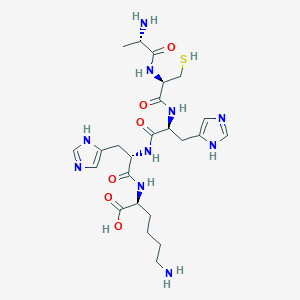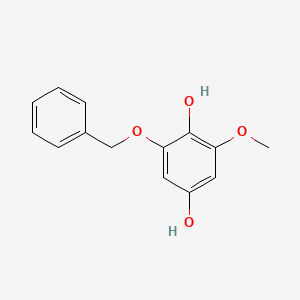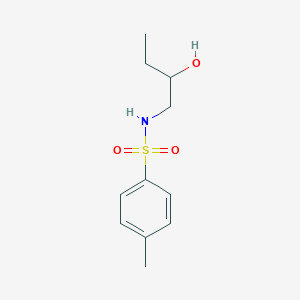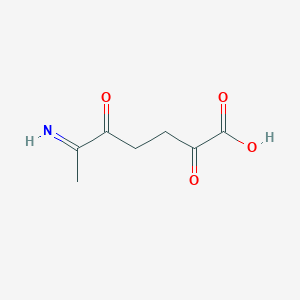
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound’s unique sequence suggests it may have specific interactions with biological targets, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Removal of protecting groups (e.g., Fmoc) to expose reactive amine groups for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like TFA.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues like tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free cysteine residues.
Aplicaciones Científicas De Investigación
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating peptide interactions with proteins and cellular receptors.
Medicine: Exploring therapeutic potentials, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials or sensors.
Mecanismo De Acción
The mechanism by which Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine exerts its effects likely involves specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-L-ornithyl-L-tyrosyl-L-serine: A similar peptide lacking the diaminomethylidene modification.
Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-L-ornithyl-L-tyrosyl-L-threonine: A variant with threonine instead of serine.
Uniqueness
The presence of the diaminomethylidene group in Glycyl-L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine may confer unique properties, such as enhanced binding affinity or stability, distinguishing it from other similar peptides.
Propiedades
Número CAS |
863033-24-3 |
|---|---|
Fórmula molecular |
C49H85N15O12 |
Peso molecular |
1076.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C49H85N15O12/c1-3-29(2)40(46(73)60-34(15-10-24-56-49(54)55)42(69)61-36(26-30-17-19-31(66)20-18-30)44(71)62-37(28-65)48(75)76)63-43(70)33(13-5-8-22-51)58-41(68)32(12-4-7-21-50)59-45(72)38-16-11-25-64(38)47(74)35(14-6-9-23-52)57-39(67)27-53/h17-20,29,32-38,40,65-66H,3-16,21-28,50-53H2,1-2H3,(H,57,67)(H,58,68)(H,59,72)(H,60,73)(H,61,69)(H,62,71)(H,63,70)(H,75,76)(H4,54,55,56)/t29-,32-,33-,34-,35-,36-,37-,38-,40-/m0/s1 |
Clave InChI |
BILSXKGRXHODBC-LNURUTPNSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)



![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)

![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)


![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
